molecular formula C14H15NO2 B1421472 4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile CAS No. 1240562-50-8

4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile

Cat. No. B1421472
M. Wt: 229.27 g/mol
InChI Key: SRIMEUFTMMZFPF-BQYQJAHWSA-N
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Description

“4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile” is a chemical compound with the molecular formula C14H15NO2 . It has a molecular weight of 229.28 g/mol . The compound is also known as OBN.


Molecular Structure Analysis

The InChI code for “4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile” is 1S/C14H15NO2/c1-12(16)7-8-13-5-4-6-14(11-13)17-10-3-2-9-15/h4-8,11H,2-3,10H2,1H3/b8-7+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the presence of any double bonds.


Physical And Chemical Properties Analysis

“4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile” is a liquid at room temperature . The compound’s IUPAC name is 4-{3-[(1E)-3-oxo-1-butenyl]phenoxy}butanenitrile .

Scientific Research Applications

Antioxidant Activities

4-[(4′-(Tert-butyl)phenoxy)phenoxy]phthalonitrile and its derivatives, including 4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile, have been studied for their antioxidant activities. These compounds have shown significant in vitro antioxidant activities in assays involving various radicals and reactive oxygen species. The antioxidant activity of these compounds is valuable in research focusing on oxidative stress and its impact on diseases (Söylemez et al., 2018).

Catalytic Activity in Cyclohexene Oxidation

Another application of similar compounds involves their catalytic activity. For instance, new soluble tetra-substituted Co(II) and Fe(II) phthalocyanine complexes have been synthesized using derivatives of phthalonitrile and employed as catalysts for the oxidation of cyclohexene. This research highlights the potential of these compounds in catalytic processes, which could have implications in industrial and synthetic chemistry (Saka et al., 2013).

Enzymatic Reactions and Synthesis

Enzymatic resolution of compounds similar to 4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile has been explored. For example, the resolution of racemic 3-hydroxy-4-(tosyloxy)butanenitrile using lipases led to the synthesis of optically pure derivatives, important in the synthesis of other compounds such as GABOB and Carnitine Hydrochloride. This demonstrates the compound's relevance in enzymatic processes and chiral synthesis (Kamal et al., 2007).

Molecular Docking and Quantum Chemical Calculations

Compounds related to 4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile have also been the subject of molecular docking and quantum chemical calculations. These studies provide insights into the electronic structure, biological interactions, and potential pharmaceutical applications of these compounds (Viji et al., 2020).

properties

IUPAC Name

4-[3-[(E)-3-oxobut-1-enyl]phenoxy]butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-12(16)7-8-13-5-4-6-14(11-13)17-10-3-2-9-15/h4-8,11H,2-3,10H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIMEUFTMMZFPF-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC(=CC=C1)OCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC(=CC=C1)OCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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